![molecular formula C20H15N3O3 B5911829 N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911829.png)
N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide, also known as PBDH, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown promising results in various applications, including in the field of medicine and biochemistry. In
Wirkmechanismus
The mechanism of action of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are involved in cell proliferation and survival. Additionally, N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide in lab experiments is its high potency. Studies have shown that N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide exhibits potent anti-tumor activity at low concentrations, making it a promising candidate for cancer treatment. However, one of the limitations of using N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide. One of the most promising directions is in the development of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide-based drugs for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide and its potential applications in other fields, such as biochemistry and materials science. Finally, studies are needed to optimize the synthesis method of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide to improve its yield and solubility.
Synthesemethoden
The synthesis of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide involves the reaction of 3-pyridinecarboxaldehyde and 1,3-benzodioxole-5-carbohydrazide in the presence of phenylboronic acid and a palladium catalyst. The reaction takes place under mild conditions and yields a high percentage of the desired product.
Wissenschaftliche Forschungsanwendungen
N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide has shown potential in various scientific research applications. One of the most promising applications is in the field of medicine, where N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide has been found to exhibit anti-tumor activity. Studies have shown that N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-20(15-8-9-17-18(11-15)26-13-25-17)23-22-19(14-5-2-1-3-6-14)16-7-4-10-21-12-16/h1-12H,13H2,(H,23,24)/b22-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPGKEDBTYHULW-ZBJSNUHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=C(C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C(\C3=CC=CC=C3)/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-phenyl(pyridin-3-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5911750.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5911754.png)
![2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5911758.png)
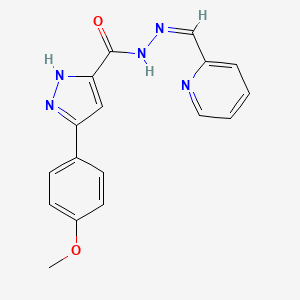
![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911770.png)
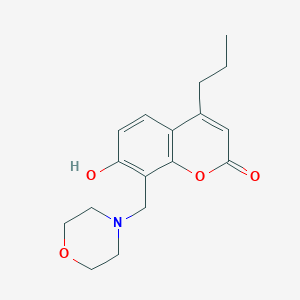
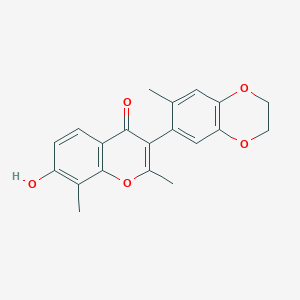
![2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5911811.png)
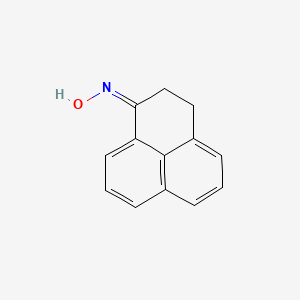
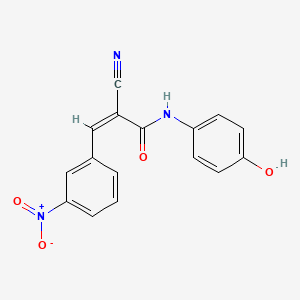
![3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5911847.png)

![4-[(5-bromo-2-furyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911853.png)